Nlrp3/aim2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nlrp3/aim2-IN-1 is a small molecule inhibitor that targets the NLRP3 and AIM2 inflammasomes. These inflammasomes are multiprotein complexes that play a crucial role in the immune system by detecting pathogens and initiating inflammatory responses. The NLRP3 inflammasome is involved in various inflammatory diseases, while the AIM2 inflammasome is primarily associated with the immune response to viral and bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3/aim2-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. common steps include the use of organic solvents, catalysts, and purification techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Nlrp3/aim2-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Nlrp3/aim2-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the mechanisms of inflammasome activation and inhibition.

Biology: Employed in research on immune responses and inflammatory diseases.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting inflammasomes .

Mechanism of Action

Nlrp3/aim2-IN-1 exerts its effects by inhibiting the activation of the NLRP3 and AIM2 inflammasomes. The compound binds to specific sites on the inflammasome components, preventing their assembly and subsequent activation. This inhibition blocks the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds that target inflammasomes include:

Nlrp3-IN-1: Specifically targets the NLRP3 inflammasome.

AIM2-IN-1: Specifically targets the AIM2 inflammasome.

Uniqueness

Nlrp3/aim2-IN-1 is unique in its ability to simultaneously inhibit both the NLRP3 and AIM2 inflammasomes. This dual-targeting capability makes it a valuable tool for studying the interplay between these inflammasomes and their roles in various diseases. Additionally, its broad-spectrum activity may offer therapeutic advantages in treating complex inflammatory conditions .

Biological Activity

Nlrp3/Aim2-IN-1 is a compound that targets the NLRP3 and AIM2 inflammasomes, which are critical components of the innate immune system. This article explores its biological activity, focusing on the mechanisms of action, experimental findings, and implications for therapeutic applications.

Overview of Inflammasomes

Inflammasomes are multi-protein complexes that play a pivotal role in the immune response by activating caspases, leading to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18. The NLRP3 and AIM2 inflammasomes respond to various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), contributing to host defense mechanisms against infections and cellular stress.

NLRP3 Inflammasome Activation:

- The NLRP3 inflammasome is activated through a two-step process: priming and activation. Priming involves the upregulation of NLRP3 and pro-inflammatory cytokines in response to signals like lipopolysaccharides (LPS). Activation occurs upon detection of specific triggers such as ATP or nigericin, leading to oligomerization and caspase-1 activation .

AIM2 Inflammasome Activation:

- AIM2 recognizes double-stranded DNA (dsDNA) from pathogens, initiating inflammasome assembly. This process also leads to caspase-1 activation and subsequent inflammatory responses . Studies indicate that AIM2 can engage with active but unprocessed caspase-1, enhancing its inflammatory signaling capabilities .

Biological Activity of this compound

This compound has been shown to modulate the activity of both inflammasomes, influencing cytokine production and cell death pathways. The compound's effects have been evaluated in various experimental models:

Experimental Findings

-

Cytokine Release:

- In mouse models, this compound administration resulted in significant modulation of IL-1β and IL-18 levels. For instance, mice lacking both AIM2 and NLRP3 exhibited impaired IL-1β release upon infection with Aspergillus fumigatus, indicating that both inflammasomes play redundant roles in cytokine production .

- Cell Death Mechanisms:

-

Disease Models:

- Research has shown that this compound can mitigate disease symptoms in models of autoimmune conditions by restoring inflammasome function. For example, NZB mice with a mutation leading to NLRP3 deficiency showed altered immune responses when treated with the compound, suggesting its role in regulating autoantibody production .

Case Study 1: Aspergillus Infection

In a study examining the role of inflammasomes in Aspergillus infection, mice deficient in both AIM2 and NLRP3 were significantly more susceptible to mortality compared to wild-type mice. Treatment with this compound improved survival rates by enhancing IL-1β release and promoting effective immune responses against fungal pathogens .

Case Study 2: Chronic Inflammation

A model of chronic inflammation induced by titanium ions revealed that treatment with this compound led to increased secretion of active IL-1β from mesenchymal stromal cells. This suggests that the compound could be beneficial in managing peri-implant inflammation by modulating inflammasome activity .

Data Summary

Properties

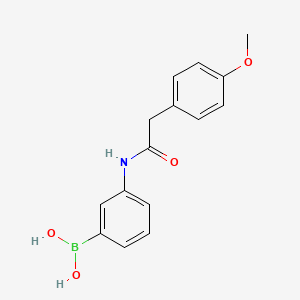

Molecular Formula |

C15H16BNO4 |

|---|---|

Molecular Weight |

285.10 g/mol |

IUPAC Name |

[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]boronic acid |

InChI |

InChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(10-13)16(19)20/h2-8,10,19-20H,9H2,1H3,(H,17,18) |

InChI Key |

MLFLVONTTDCYQV-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.